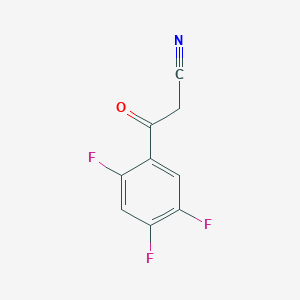

2,4,5-Trifluorobenzoylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

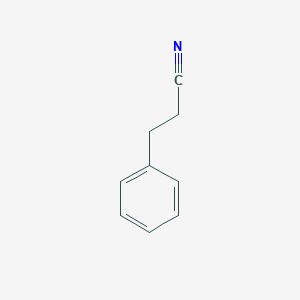

2,4,5-Trifluorobenzoylacetonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2,4,5-trifluorobenzoic acid have been mentioned as valuable synthetic intermediates with significant applications in the pharmaceutical industry and material science . The compound of interest may share some similarities in terms of reactivity and applications with the mentioned trifluorobenzoic acid due to the presence of the trifluoromethyl group and the benzoic acid moiety.

Synthesis Analysis

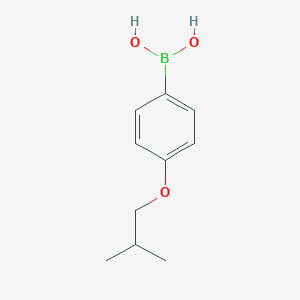

The synthesis of related compounds, such as 2,4,5-trifluorobenzoic acid, has been reported using a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The synthesis is facilitated by a T-micromixer and tube microreactor, which aids in the Grignard exchange reaction, and a falling film microreactor, which enables the efficient gas–liquid reaction with CO2. This method yields 2,4,5-trifluorobenzoic acid in high purity after a simple extractive workup . Although 2,4,5-trifluorobenzoylacetonitrile is not specifically synthesized in the discussed papers, similar methodologies could potentially be adapted for its synthesis.

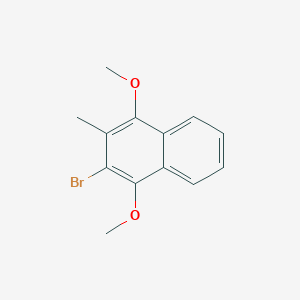

Molecular Structure Analysis

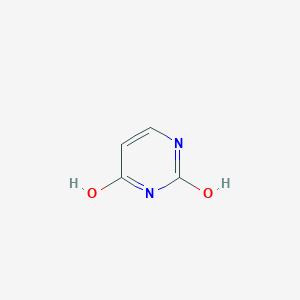

The molecular structure of compounds similar to 2,4,5-trifluorobenzoylacetonitrile, such as 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA), has been studied using various methods including UV–vis kinetic, high-resolution LSIMS, 19F NMR, and FT-IR. The products of reactions involving PFPA have been identified as ortho or para substituted dimers and a mixture of oligomers. The structures of these dimers have been visualized using PM5 semiempirical calculations . These findings suggest that the molecular structure of 2,4,5-trifluorobenzoylacetonitrile could also be studied using similar techniques to understand its reactivity and properties.

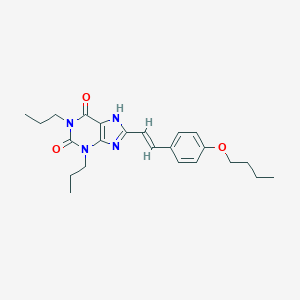

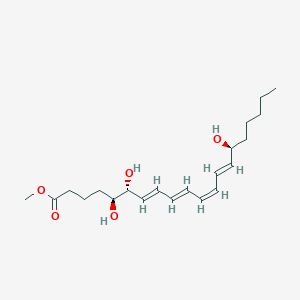

Chemical Reactions Analysis

The reactions between PFPA and strong N-bases have been explored, resulting in the formation of substituted dimers and oligomers. These reactions are described as relatively slow processes with low equilibrium constants . While the specific chemical reactions of 2,4,5-trifluorobenzoylacetonitrile are not detailed in the provided papers, the reactivity of the trifluoromethyl group and the nitrile functionality could be inferred to some extent from the behavior of PFPA in the presence of strong bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-trifluorobenzoylacetonitrile are not directly reported in the provided papers. However, the synthesis of 2,4,5-trifluorobenzoic acid and the study of PFPA provide insights into the potential properties of related trifluoromethyl-containing compounds. For instance, the high yield and purity of 2,4,5-trifluorobenzoic acid suggest that the trifluoromethyl group may confer stability and reactivity conducive to clean synthetic processes . Additionally, the study of PFPA's reaction kinetics and product structures could inform predictions about the stability and reactivity of 2,4,5-trifluorobenzoylacetonitrile .

Aplicaciones Científicas De Investigación

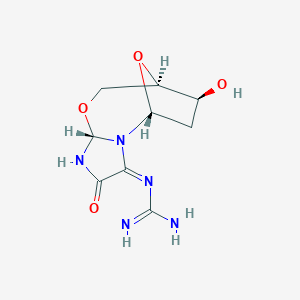

1. Synthesis of 2,4,5-Triarylimidazole Derivatives

- Application Summary: 2,4,5-Trifluorobenzoylacetonitrile is used in the synthesis of 2,4,5-triarylimidazole derivatives. This process involves the use of benzil, different aldehydes, and ammonium acetate .

- Methods of Application: The reaction is catalyzed by fluorinated graphene oxide (A-MFGO). The catalyst can be easily recovered and reused several times without significant loss in activity .

- Results: The procedure is highly efficient, with a simple workup, short reaction time, mild conditions, and high yield .

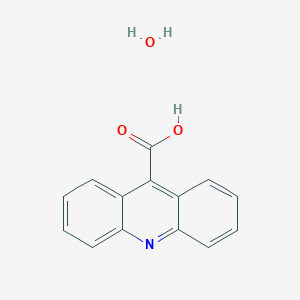

2. Synthesis of 2,4,5-Trifluorobenzoic Acid

- Application Summary: 2,4,5-Trifluorobenzoylacetonitrile is used in the synthesis of 2,4,5-trifluorobenzoic acid (2,4,5-TFBA), an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers .

- Methods of Application: The synthesis process involves hydrolysis, fluorination, and decarboxylation of tetrachlorophthalic anhydride .

- Results: The details of the results or outcomes obtained were not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROCPTTWLHZCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645210 |

Source

|

| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorobenzoylacetonitrile | |

CAS RN |

142501-42-6 |

Source

|

| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.